molecular formula C9H10Cl2O2 B1305075 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene CAS No. 93983-14-3

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene

Cat. No. B1305075
CAS RN: 93983-14-3
M. Wt: 221.08 g/mol
InChI Key: ZRCXRIHUKHLNFX-UHFFFAOYSA-N
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Description

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene is a chlorinated aromatic compound with methoxy groups attached to the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds such as 2-Chloro-1,4-dimethoxybenzene (2Cl-1,4-DMB) have been investigated for their role as catalytic cofactors in oxidation reactions mediated by lignin peroxidase (LiP) .

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions or oxidative processes. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution . Similarly, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was prepared via electrooxidative chlorination . These methods suggest potential pathways for synthesizing the compound of interest, although the exact synthesis of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the molecular structures of several fluorobenzene derivatives were confirmed by X-ray crystallography, which showed unusually large bond angles around phosphorus atoms . The crystal and molecular structure of 1:4-dimethoxybenzene was also determined, revealing the orientation of methyl groups and bond lengths within the benzene ring . These studies provide insights into the structural aspects that could be relevant to 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene.

Chemical Reactions Analysis

The chemical reactivity of related chloroaromatic compounds has been explored in various contexts. For instance, 2Cl-1,4-DMB undergoes oxidation by LiP to form a cation radical, which mediates further oxidation reactions . Additionally, the reactivity of 3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene with electron-rich aromatic compounds in the presence of catalysts has been studied, leading to regioselective arylation . These findings suggest that 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene may also participate in similar oxidative or substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroaromatic compounds are influenced by their molecular structure. For example, the orientation of methoxy groups in 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer affects their ability to participate in conjugation with the aromatic system . The solvate structures of 2-ammonio-5-chloro-4-methylbenzenesulfonate indicate the presence of hydrogen-bonded ladders, which could be relevant to the solubility and reactivity of similar compounds . These studies provide a foundation for understanding the properties of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene.

Scientific Research Applications

Synthesis and Polymerization

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene and its derivatives play a significant role in the field of polymer science. For instance, Moulay and M'zyène (2006) synthesized soluble poly(3,4-dimethoxy-o-tolylene) using conventional chloromethylation and further developed it into poly(3,4-dihydroxy-o-tolylene) demonstrating great air-oxidation resistance. This polymer was evaluated as a redox polymer with promising applications due to its midpotential comparable to catechol (Moulay & M'zyène, 2006).

Chemical Synthesis and Reactions

The chemical reactivity of derivatives of 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene is explored in various contexts. Amiri-Attou et al. (2008) investigated photoinduced electron transfer reactions using aromatic aldehydes and chloromethyl-dimethoxybenzenes, leading to the formation of benzyl benzoates, which is an original approach in organic synthesis (Amiri-Attou et al., 2008). Additionally, Jian-ping (2005) improved the synthesis of 1,2-dimethoxybenzene, a related compound, by investigating factors like catalysts and reaction conditions, thus enhancing the quality and yield of the product (Guo Jian-ping, 2005).

Environmental Applications

Xiong et al. (2019) developed carbazole-based porous organic polymers with a unique mulberry-like morphology using 1,4-bis(chloromethyl)-benzene. This polymer showed ultrahigh iodine vapor adsorption performance, highlighting its potential in addressing environmental issues (Xiong et al., 2019).

Catalysis and Acetylation

Moreau, Finiels, and Meric (2000) explored the acetylation of dimethoxybenzenes, including compounds related to 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene, using acidic zeolites as catalysts. They achieved selective formation of dimethoxyacetophenones, demonstrating the catalytic efficiency of zeolites in such reactions (Moreau, Finiels, & Meric, 2000).

properties

IUPAC Name

2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCXRIHUKHLNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80240169
Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
Source EPA DSSTox
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Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene

CAS RN

93983-14-3
Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93983-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1-(chloromethyl)-3,4-dimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(chloromethyl)-3,4-dimethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Prasert, Y Ishii, F Kurisu, C Musikavong… - Journal of Water …, 2023 - Elsevier
River water is a major water supply source, and its quality is strongly affected by seasonal changes in dissolved organic matter (DOM) and anthropogenic discharge. This study uses …
Number of citations: 2 www.sciencedirect.com

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